3-[2-(5-bromothiophen-2-yl)-2-oxoethyl]-3-hydroxy-1-propyl-1,3-dihydro-2H-indol-2-one
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Overview
Description
3-[2-(5-bromothiophen-2-yl)-2-oxoethyl]-3-hydroxy-1-propyl-1,3-dihydro-2H-indol-2-one is a complex organic compound with a unique structure that includes a brominated thiophene ring, a hydroxyindolinone core, and a propyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(5-bromothiophen-2-yl)-2-oxoethyl]-3-hydroxy-1-propyl-1,3-dihydro-2H-indol-2-one typically involves multiple steps, starting with the bromination of thiophene to form 5-bromothiophene. This intermediate is then subjected to various reactions, including coupling reactions and cyclization, to form the final product. Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination and palladium catalysts for coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis and solvent-free conditions can be employed to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-[2-(5-bromothiophen-2-yl)-2-oxoethyl]-3-hydroxy-1-propyl-1,3-dihydro-2H-indol-2-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group results in the formation of a ketone, while reduction of the carbonyl group leads to the formation of an alcohol .
Scientific Research Applications
3-[2-(5-bromothiophen-2-yl)-2-oxoethyl]-3-hydroxy-1-propyl-1,3-dihydro-2H-indol-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-[2-(5-bromothiophen-2-yl)-2-oxoethyl]-3-hydroxy-1-propyl-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound’s brominated thiophene ring and hydroxyindolinone core allow it to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
3-(5-bromo-2-thienyl)pyridine: Similar in structure but contains a pyridine ring instead of an indolinone core.
4,7-bis(5-bromothiophen-2-yl)benzo[c][1,2,5]thiadiazole: Contains a benzothiadiazole core and is used in similar applications.
Uniqueness
3-[2-(5-bromothiophen-2-yl)-2-oxoethyl]-3-hydroxy-1-propyl-1,3-dihydro-2H-indol-2-one is unique due to its combination of a brominated thiophene ring and a hydroxyindolinone core, which provides distinct reactivity and potential biological activity compared to other similar compounds .
Properties
Molecular Formula |
C17H16BrNO3S |
---|---|
Molecular Weight |
394.3 g/mol |
IUPAC Name |
3-[2-(5-bromothiophen-2-yl)-2-oxoethyl]-3-hydroxy-1-propylindol-2-one |
InChI |
InChI=1S/C17H16BrNO3S/c1-2-9-19-12-6-4-3-5-11(12)17(22,16(19)21)10-13(20)14-7-8-15(18)23-14/h3-8,22H,2,9-10H2,1H3 |
InChI Key |
AXWBURWKMREVMU-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=CC=CC=C2C(C1=O)(CC(=O)C3=CC=C(S3)Br)O |
Origin of Product |
United States |
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